Cas no 103213-60-1 (13-Docosenoic acid,1,1'-anhydride, (13Z,13'Z)-)

13-Docosenoic acid,1,1'-anhydride, (13Z,13'Z)- 化学的及び物理的性質
名前と識別子
-
- 13-Docosenoic acid,1,1'-anhydride, (13Z,13'Z)-
- CIS-13-DOCOSENOIC ANHYDRIDE
- Erucic anhydride
- 13-Docosenoic acid, anhydride, (Z,Z)-
- 13-Docosenoicacid, anhydride, (13Z,13'Z)- (9CI)
- AC1MUTLK
- ACMC-20m63a
- AG-D-13695
- CTK4A1877
- CTK8E5805
- docos-13-enoic anhydride
- MFCD00056322
- HY-W127319
- 103213-60-1
- [(Z)-docos-13-enoyl] (Z)-docos-13-enoate
- SCHEMBL1696128
- CS-0185561
- J-000904
- Erucic anhydride, ~99% (capillary GC)
-
- インチ: InChI=1S/C44H82O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43(45)47-44(46)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-42H2,1-2H3/b19-17-,20-18-
- InChIKey: LVWSCSGKAPKSBZ-CLFAGFIQSA-N
- ほほえんだ: CCCCCCCC/C=C\CCCCCCCCCCCC(OC(CCCCCCCCCCC/C=C\CCCCCCCC)=O)=O
計算された属性
- せいみつぶんしりょう: 658.62676
- どういたいしつりょう: 658.62639647g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 47
- 回転可能化学結合数: 40
- 複雑さ: 636
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.4Ų
- 疎水性パラメータ計算基準値(XlogP): 19.2
じっけんとくせい
- 密度みつど: 0.887
- ふってん: 682.3°C at 760 mmHg
- フラッシュポイント: 309.4°C
- 屈折率: 1.471
- PSA: 43.37
- LogP: 15.25200
13-Docosenoic acid,1,1'-anhydride, (13Z,13'Z)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-214969-100mg |
Erucic anhydride, |
103213-60-1 | 100mg |
¥248.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-214969-100 mg |
Erucic anhydride, |
103213-60-1 | 100MG |
¥248.00 | 2023-07-10 |
13-Docosenoic acid,1,1'-anhydride, (13Z,13'Z)-に関する追加情報
Recent Advances in the Study of 13-Docosenoic Acid,1,1'-Anhydride, (13Z,13'Z)- (CAS: 103213-60-1)
The compound 13-Docosenoic acid,1,1'-anhydride, (13Z,13'Z)- (CAS: 103213-60-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique anhydride structure and unsaturated fatty acid chain, exhibits promising biological activities that could be leveraged for therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its potential in drug development.
One of the key findings from recent research is the role of 13-Docosenoic acid,1,1'-anhydride in modulating cellular signaling pathways. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that this compound can inhibit the activity of specific enzymes involved in inflammatory responses, suggesting its potential as an anti-inflammatory agent. The study utilized advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the compound's structure and purity, ensuring the reliability of the findings.
Another area of interest is the compound's application in drug delivery systems. Researchers have explored its use as a lipid-based carrier for hydrophobic drugs, owing to its amphiphilic properties. A recent preprint on *bioRxiv* highlighted the successful encapsulation of a chemotherapeutic agent within nanoparticles formulated with 13-Docosenoic acid,1,1'-anhydride, resulting in enhanced drug stability and targeted delivery to cancer cells. This innovative approach could address some of the challenges associated with conventional chemotherapy, such as poor solubility and off-target effects.
In addition to its therapeutic potential, the synthesis of 13-Docosenoic acid,1,1'-anhydride has been optimized to improve yield and scalability. A 2022 paper in *Organic Process Research & Development* detailed a novel catalytic method that reduces the reliance on hazardous reagents and minimizes byproduct formation. This advancement is critical for the large-scale production of the compound, paving the way for its commercialization and broader application in the pharmaceutical industry.
Despite these promising developments, challenges remain. For instance, the long-term stability of 13-Docosenoic acid,1,1'-anhydride under physiological conditions needs further investigation. Preliminary data suggest that the compound may undergo hydrolysis in aqueous environments, which could limit its efficacy in vivo. Researchers are currently exploring chemical modifications to enhance its stability without compromising its biological activity.
In conclusion, 13-Docosenoic acid,1,1'-anhydride, (13Z,13'Z)- (CAS: 103213-60-1) represents a versatile and promising molecule in chemical biology and pharmaceutical research. Its potential applications span anti-inflammatory therapy, drug delivery, and beyond. Ongoing studies are expected to further elucidate its mechanisms and optimize its properties, bringing it closer to clinical translation. The integration of multidisciplinary approaches, including synthetic chemistry, pharmacology, and materials science, will be essential to fully realize its therapeutic potential.
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